[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine
Description
Properties
IUPAC Name |
[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWJQMSVDQEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Ring: The fluoropyridine ring is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyridine ring.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclobutyl ring through a reductive amination reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring .
Scientific Research Applications
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities and interactions with biological targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in chemical research.
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
[1-(3-Methylpyridin-4-yl)cyclobutyl]methanamine
- Structure : Replaces fluorine with a methyl group on the pyridine.
- Impact: Methyl reduces electronegativity, decreasing dipole interactions but increasing lipophilicity (logP).
- Source : highlights methylpyridinyl derivatives .
1-(3-Chloro-5-fluoropyridin-4-yl)methanamine
Modifications to the Cyclobutyl Group
Piperazine-Substituted Cyclobutylmethanamines
- Examples :
- Impact : Piperazine introduces basicity and hydrogen-bonding capacity, improving solubility (e.g., via protonation at physiological pH). These derivatives are used in p97 ATPase inhibitors, suggesting enhanced target engagement .
[1-(Oxolan-2-yl)cyclobutyl]methanamine
- Structure : Cyclobutyl group substituted with tetrahydrofuran (oxolane).
Aromatic System Variations
Sibutramine-Related Cyclobutylmethanamines
- Examples : N-{1-[1-(Chlorophenyl)cyclobutyl]alkyl}amines ().
- Impact: Replacement of pyridine with chlorophenyl alters electronic and steric profiles. Chlorophenyl groups are associated with serotonin-norepinephrine reuptake inhibition, as seen in Sibutramine analogs .
1-{4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine
Benzylamine Derivatives
(4-Fluoro-3-Methoxybenzyl)-(Pyridin-4-ylmethyl)amine
- Structure : Benzyl-pyridinylmethyl amine with methoxy and fluoro substituents.
- Methoxy groups may introduce metabolic liabilities via demethylation .
Data Table: Structural and Physicochemical Comparison
Key Findings
- Fluorine vs. Methyl/Chloro : Fluorine optimizes electronic effects for target binding, while methyl enhances lipophilicity and chloro increases steric bulk .
- Cyclobutyl Rigidity : Conformational restraint may improve selectivity but reduce adaptability in flexible binding pockets .
- Piperazine Derivatives : Improved solubility and pharmacokinetics make these analogs promising for enzyme inhibition (e.g., p97 ATPase) .
- Aromatic System Expansion : Larger systems (e.g., pyrazole-pyridine) offer diverse binding modes but may complicate synthesis and ADME profiles .
Q & A
Q. What are the optimal synthetic routes for [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the cyclobutyl ring followed by fluoropyridinyl substitution. Key steps include:
- Cyclobutane ring construction : Using [3 + 1] cycloaddition or photochemical methods to form the strained cyclobutyl core .
- Fluoropyridinyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 3-fluoropyridin-4-yl group .
- Amine functionalization : Reductive amination or Gabriel synthesis to install the methanamine moiety .
Critical parameters: Temperature control (<0°C for cyclobutane stability), choice of catalyst (e.g., Pd for coupling), and solvent polarity (DMF or THF) to optimize yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) for cyclobutyl protons (δ 2.5–3.5 ppm) and fluoropyridinyl aromatic signals (δ 7.8–8.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H] at m/z 207.1134 for CHFN) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand competition studies (e.g., H-nisoxetine for norepinephrine transporter (NET) affinity) at concentrations 0.1–10 μM .
- Cytotoxicity Screening : MTT assay in HEK293 or SH-SY5Y cells (IC determination) .
- Solubility/LogP : Shake-flask method (PBS pH 7.4) to assess hydrophobicity (predicted LogP ~2.1) .
Advanced Research Questions
Q. How does the 3-fluoropyridin-4-yl substituent influence biological activity compared to other aryl groups?
Methodological Answer: A SAR study comparing substituents reveals:
| Substituent | NET IC (nM) | Metabolic Stability (t, human liver microsomes) |
|---|---|---|
| 3-Fluoropyridin-4-yl | 67 ± 3.2 | 42 min |
| 4-Fluorophenyl | 188 ± 9.1 | 28 min |
| 2,4-Difluorophenyl | 92 ± 4.5 | 35 min |
| The 3-fluoropyridinyl group enhances NET affinity due to optimized π-π stacking and hydrogen bonding with Tyr152 in the binding pocket . Fluorine’s electronegativity also improves metabolic stability by reducing oxidative degradation . |
Q. How can researchers resolve contradictions in reaction yields or biological data?
Methodological Answer:
- Yield Discrepancies :
- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (−20°C to 60°C), and solvent (THF vs. DMF) to identify optimal conditions .
- Impurity Profiling : LC-MS to detect side products (e.g., dehalogenated byproducts in cross-coupling) .
- Biological Variability :
- Assay Standardization : Use internal controls (e.g., desipramine for NET assays) and replicate experiments (n ≥ 3) .
- Meta-Analysis : Compare data across studies using tools like Cohen’s d to quantify effect size differences .
Q. What advanced models evaluate the compound’s pharmacokinetic (PK) and blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Vitro PK :
- Caco-2 Permeability : Apparent permeability (P) >1 × 10 cm/s indicates oral bioavailability .
- Microsomal Stability : >30% remaining after 60 min suggests low hepatic clearance .
- In Silico BBB Prediction :
- P-gp Substrate Likelihood : Use SwissADME; a Topological Polar Surface Area (TPSA) <70 Å and LogP 2–3 favor BBB penetration .
- In Vivo Imaging : PET tracers (e.g., F-labeled analogs) in rodent models to quantify brain uptake (%ID/g) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
